molecular formula C16H18F3N3O2S B2860579 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1903570-64-8

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2860579
CAS No.: 1903570-64-8
M. Wt: 373.39
InChI Key: ARWYUEZSQRFDDU-UHFFFAOYSA-N
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Description

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound featuring a methanesulfonamide group linked to a 4-(trifluoromethyl)phenyl moiety and a 2-cyclopropylimidazole-substituted ethyl chain. This structure integrates multiple pharmacophoric elements:

  • Methanesulfonamide: A polar group that enhances solubility and may participate in hydrogen bonding.
  • Trifluoromethylphenyl: Introduces electron-withdrawing effects, improving metabolic stability and membrane permeability.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c17-16(18,19)14-5-1-12(2-6-14)11-25(23,24)21-8-10-22-9-7-20-15(22)13-3-4-13/h1-2,5-7,9,13,21H,3-4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWYUEZSQRFDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, commonly referred to as compound 1 , is a synthetic organic compound with potential pharmacological applications. This article explores the biological activity of compound 1, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 has the following molecular formula:

C16H18F3N3O2S\text{C}_{16}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_2\text{S}

It features a complex structure that includes:

  • A cyclopropyl group.
  • An imidazole ring.
  • A trifluoromethyl phenyl moiety.
  • A methanesulfonamide functional group.

This unique combination of chemical functionalities contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Preliminary studies indicate that compound 1 exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for compound 1 have been documented, demonstrating its effectiveness:

Bacterial Strain MIC (µM)
Staphylococcus aureus25.9
Methicillin-resistant S. aureus12.9

These results suggest that compound 1 not only inhibits bacterial growth but may also possess bactericidal properties, as indicated by the minimum bactericidal concentration (MBC) values being equal to the MIC values .

The exact mechanisms through which compound 1 exerts its antimicrobial effects are still under investigation. However, it is hypothesized that the imidazole moiety plays a crucial role in interacting with biological targets, potentially inhibiting key enzymes or receptors involved in bacterial metabolism and survival pathways.

Potential Mechanisms Include:

  • Inhibition of cell wall synthesis.
  • Disruption of metabolic pathways.
  • Interaction with DNA or RNA synthesis processes.

Case Studies and Research Findings

Research has focused on elucidating the biological activity of compound 1 through various in vitro assays. A notable study demonstrated its efficacy against MRSA, highlighting its potential as a therapeutic agent in treating resistant bacterial infections .

Another investigation assessed the anti-inflammatory potential of similar compounds containing trifluoromethyl groups, suggesting that modifications in substituents can significantly affect biological activity. For instance, compounds with specific lipophilic and electron-withdrawing moieties showed enhanced anti-inflammatory effects, indicating a structure-activity relationship that could be explored further in compound 1 .

Comparative Analysis with Similar Compounds

To better understand the unique properties of compound 1, a comparison with structurally similar compounds was conducted:

Compound Name Structural Features Biological Activity
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamideImidazole and piperazine ringsAntimicrobial and enzyme inhibition
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamideDichlorophenoxy groupAntifungal properties

This table illustrates how variations in chemical structure influence the biological activity of related compounds. The inclusion of trifluoromethyl groups in compound 1 appears to enhance its antimicrobial potency compared to other derivatives lacking this feature .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared below with three classes of structurally or functionally related molecules from the evidence:

Parameter Target Compound Triazole-Thiones [7–9] () Sulfonylurea Herbicides ()
Core Heterocycle Imidazole 1,2,4-Triazole Triazine
Key Substituents - 4-(Trifluoromethyl)phenyl
- Cyclopropyl
- Sulfonylbenzene (X = H, Cl, Br)
- 2,4-Difluorophenyl
- Methoxy, ethoxy, or methyl groups
Functional Groups Methanesulfonamide Thione, sulfonyl Sulfonylurea
Synthetic Routes Not specified in evidence Friedel-Crafts acylation, nucleophilic addition, cyclization Condensation of triazine amines with sulfonylcarbamates
Tautomerism/Stability Imidazole tautomerism possible Exists as thione tautomer (confirmed via IR/NMR) Stable sulfonylurea linkage; no tautomerism reported
Biological Relevance Hypothesized: Enzyme/receptor modulation (e.g., kinases, ion channels) Antifungal/antibacterial activity (inferred from triazole analogs) Herbicidal activity (acetolactate synthase inhibition)

Key Findings

Heterocyclic Core Differences :

  • The imidazole in the target compound contrasts with the 1,2,4-triazole in ’s analogs. Imidazoles generally exhibit stronger basicity and metal-coordinating capacity, while triazoles (especially 1,2,4-triazoles) are more resistant to metabolic oxidation .
  • The triazine core in sulfonylurea herbicides () is electron-deficient, favoring interactions with plant enzymes, unlike the electron-rich imidazole.

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and bioavailability compared to the halogenated (Cl, Br) or non-halogenated sulfonylbenzenes in .

Functional Group Interactions :

  • The methanesulfonamide group in the target compound differs from the thione and sulfonyl groups in ’s analogs. Sulfonamides are stronger hydrogen-bond acceptors, which could enhance binding to proteolytic enzymes or ion channels.
  • In contrast, sulfonylureas () rely on urea linkages for herbicidal activity, which are absent in the target compound.

Research Implications and Limitations

  • Pharmacological Potential: The trifluoromethyl and sulfonamide groups suggest possible applications in inflammatory or oncological targets (e.g., COX-2 inhibitors, kinase modulators).
  • Data Gaps : The evidence provided lacks explicit data on the target compound’s synthesis, bioactivity, or mechanistic studies. Further experimental validation is required.

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